molecular formula C7H6ClNO B172450 1-(3-Chloropyridin-2-yl)ethanone CAS No. 131109-75-6

1-(3-Chloropyridin-2-yl)ethanone

Cat. No. B172450
Key on ui cas rn: 131109-75-6
M. Wt: 155.58 g/mol
InChI Key: GMXZSVFWDQBSFR-UHFFFAOYSA-N
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Patent
US07074799B2

Procedure details

Dissolve 3-chloro-2-cyanopyridine (10.0 g, 0.072 mol, Chem. Pharm. Bull. (1985) 33:565-571) in anhydrous THF (200 mL) under N2 atmosphere and cool in an ice bath. Add drop wise 3.0 M MeMgl in diethyl ether (48 ml, 0.14 mol) to the reaction mixture and stir in an ice bath for 2 hours. Pour the reaction mixture over ice cold water, acidify the mixture with 2.0 N aq. HCl to pH 2 to 3. Extract the reaction mixture with EtOAc (3×100 mL) and dry over anhydrous MgSO4. Filter, concentrate under vacuum and then filter through a pad of silica gel using 20% ethyl acetate/hexane as eluent. Removal of solvent under reduced pressure gives pure 2-acetyl-3-chloropyridine as oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1C(C#N)=[N:4][CH:5]=[CH:6][CH:7]=1.C([O:12][CH2:13][CH3:14])C.Cl.[CH2:16]1COCC1>>[C:13]([C:14]1[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][N:4]=1)(=[O:12])[CH3:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)C#N
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stir in an ice bath for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice bath
ADDITION
Type
ADDITION
Details
Pour the reaction mixture over ice cold water
EXTRACTION
Type
EXTRACTION
Details
Extract the reaction mixture with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
FILTRATION
Type
FILTRATION
Details
filter through a pad of silica gel using 20% ethyl acetate/hexane as eluent
CUSTOM
Type
CUSTOM
Details
Removal of solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C1=NC=CC=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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